

Synthesis of 1-N-Boc-3-(R)-cyanopiperidine: A Detailed Protocol

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Compound of Interest

Compound Name: 1-N-Boc-3-(R)-cyanopiperidine

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This document provides a comprehensive guide to the synthesis of **1-N-Boc-3-(R)-cyanopiperidine**, a valuable chiral building block in the development of various pharmaceutical agents. The protocol outlines a two-step synthetic route commencing from the commercially available starting material, (R)-1-Boc-3-hydroxypiperidine. The synthesis involves the activation of the hydroxyl group via tosylation, followed by a nucleophilic substitution with a cyanide salt.

Reaction Scheme

The synthesis proceeds in two key steps:

- Tosylation:** The hydroxyl group of (R)-1-Boc-3-hydroxypiperidine is converted to a p-toluenesulfonate (tosylate) ester. This transforms the hydroxyl into a good leaving group for the subsequent nucleophilic substitution.
- Cyanation:** The tosylate intermediate is then treated with a cyanide salt, such as sodium cyanide, to introduce the cyano group at the C3 position via an SN2 reaction, resulting in the desired **1-N-Boc-3-(R)-cyanopiperidine**.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis protocol.

Parameter	Step 1: (R)-tert-butyl 3-(tosyloxy)piperidine-1-carboxylate	Step 2: 1-N-Boc-3-(R)-cyanopiperidine
Molecular Formula	C ₁₇ H ₂₅ NO ₅ S	C ₁₁ H ₁₈ N ₂ O ₂
Molecular Weight	355.45 g/mol	210.27 g/mol
Typical Yield	90-95%	85-90%
Purity (by HPLC)	>98%	>98%
Appearance	White to off-white solid	White to pale yellow solid
Melting Point	Not reported	60-65 °C

Experimental Protocols

Materials and Methods

- (R)-1-Boc-3-hydroxypiperidine
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Sodium cyanide (NaCN)
- Dimethylformamide (DMF, anhydrous)
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Silica gel for column chromatography
- Standard laboratory glassware and equipment

Step 1: Synthesis of (R)-tert-butyl 3-(tosyloxy)piperidine-1-carboxylate

This procedure details the activation of the hydroxyl group by conversion to a tosylate.

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM).
- Cool the solution to 0 °C using an ice bath.
- Slowly add anhydrous pyridine (2.0 eq) to the stirred solution.
- Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
- Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude (R)-tert-butyl 3-(tosyloxy)piperidine-1-carboxylate by flash column chromatography on silica gel.

Step 2: Synthesis of **1-N-Boc-3-(R)-cyanopiperidine**

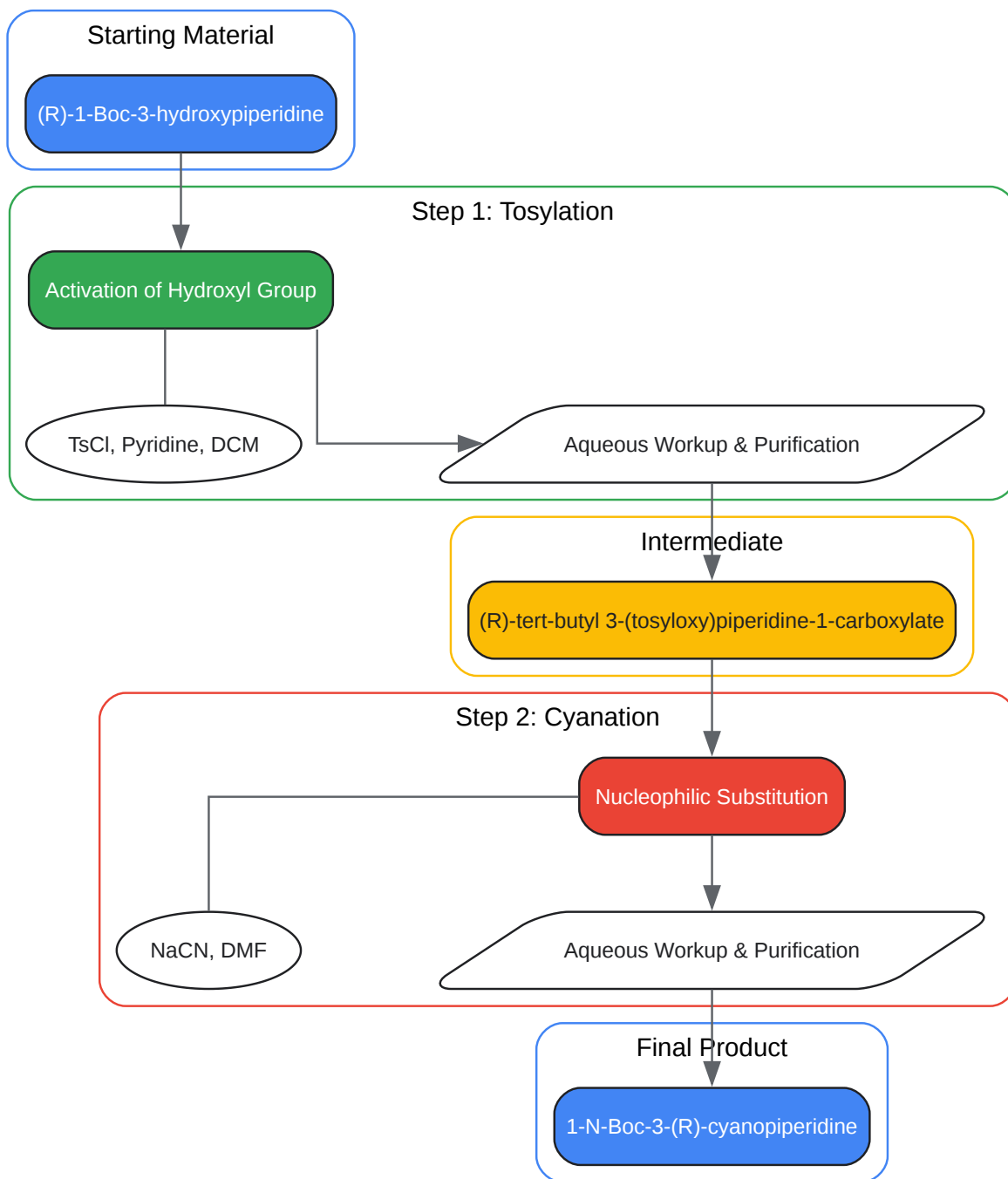
This procedure describes the nucleophilic substitution of the tosylate with cyanide.

- In a round-bottom flask under an inert atmosphere, dissolve the purified (R)-tert-butyl 3-(tosyloxy)piperidine-1-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF).
- Add sodium cyanide (1.5 eq) to the solution.
- Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
- Monitor the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous mixture with diethyl ether.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude **1-N-Boc-3-(R)-cyanopiperidine** by flash column chromatography on silica gel to obtain the final product.

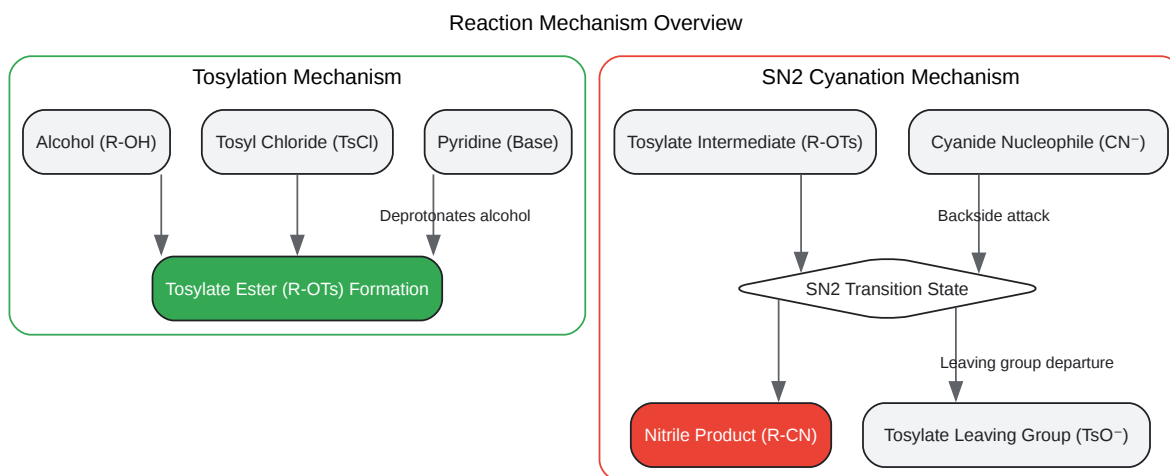
Visualizations

Experimental Workflow

Workflow for the Synthesis of 1-N-Boc-3-(R)-cyanopiperidine

[Click to download full resolution via product page](#)Caption: Synthetic workflow for **1-N-Boc-3-(R)-cyanopiperidine**.

Signaling Pathway (Reaction Mechanism)



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Caption: Overview of the reaction mechanisms involved.

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